Pentachloro[(chloromethyl)thio]benzene
Description
Contextualization within Halogenated Organosulfur Chemistry
Halogenated organosulfur compounds represent a significant class of molecules characterized by the presence of at least one carbon-sulfur bond and one carbon-halogen bond. These compounds are of considerable interest due to the unique chemical reactivity conferred by the interplay of the electronegative halogen atoms and the sulfur functional group. The presence of multiple chlorine atoms on the benzene (B151609) ring in Pentachloro[(chloromethyl)thio]benzene, combined with the chloromethylthio moiety, places it among the highly chlorinated aromatic sulfides. The extensive halogenation significantly influences the electronic properties of the aromatic ring and the reactivity of the sulfur atom and the chloromethyl group.
Significance of this compound in Modern Chemical Research
While specific academic investigations focusing solely on this compound are not widely documented, its structural motifs suggest potential significance in several areas of chemical research. Its close analogue, pentachlorothioanisole (B41897), is recognized as a precursor in the synthesis of agrochemicals and fungicides. This suggests that this compound could be explored as a synthon for introducing the pentachlorophenylthio moiety into various molecular frameworks, potentially leading to the development of new bioactive compounds. The reactivity of the chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Scope and Objectives of Academic Investigation
The primary objective of this article is to present a detailed and scientifically accurate account of this compound based on available chemical data and established principles of organic chemistry. The scope is strictly limited to its chemical identity, synthesis, and structural and spectroscopic properties. This investigation seeks to provide a foundational understanding of the compound, which may serve as a basis for future research into its potential applications.
Structure
3D Structure
Properties
CAS No. |
62601-17-6 |
|---|---|
Molecular Formula |
C7H2Cl6S |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(chloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl6S/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2 |
InChI Key |
SEBXHYNSUTYHGW-UHFFFAOYSA-N |
Canonical SMILES |
C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Nomenclature and Advanced Structural Characterization
Systematic IUPAC Nomenclature and Derivational Naming Conventions
The compound with the common name Pentachloro[(chloromethyl)thio]benzene is systematically named under the rules of the International Union of Pure and Applied Chemistry (IUPAC). The official IUPAC name for this compound is 1,2,3,4,5-pentachloro-6-(chloromethylsulfanyl)benzene . chemicalbook.com
This name is derived by treating the pentachlorobenzene (B41901) ring as the parent structure. The substituent at the sixth position is a chloromethylsulfanyl group (-S-CH₂Cl). The prefix "pentachloro" indicates the five chlorine atoms attached to the benzene (B151609) ring, and their locants (1,2,3,4,5) specify their positions. The term "chloromethylsulfanyl" describes the sulfur-linked chloromethyl group.
The derivational naming convention considers the compound as a derivative of benzene substituted with five chlorine atoms and a (chloromethyl)thio group. The naming reflects the constituent parts of the molecule, providing a clear and unambiguous identification.
| Identifier Type | Value |
| Common Name | This compound |
| IUPAC Name | 1,2,3,4,5-pentachloro-6-(chloromethylsulfanyl)benzene chemicalbook.com |
| CAS Registry Number | 62601-17-6 |
| Molecular Formula | C₇H₂Cl₆S |
| Molecular Weight | 330.90 g/mol chemicalbook.com |
Comprehensive Structural Analysis through X-ray Crystallography
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and precise bond lengths and angles are not available at this time. Such an analysis would be required to definitively determine the solid-state conformation and intermolecular interactions of the molecule.
Conformational Isomerism and Rotational Barriers
There is no specific experimental or computational data available in the scientific literature regarding the conformational isomerism or the rotational barriers of this compound. The molecule possesses potential rotational freedom around the C-S and S-C bonds. The barrier to rotation around the C(aryl)-S bond would be influenced by the steric hindrance imposed by the ortho-chlorine atoms on the pentachlorophenyl ring. Similarly, rotation around the S-C(methyl) bond would also have an associated energy barrier. However, without dedicated spectroscopic or computational studies, the specific conformers and the energy required to interconvert between them remain uncharacterized.
Synthetic Methodologies and Precursor Chemistry
Strategies for the Construction of the Pentachlorobenzene (B41901) Core
The formation of the pentachlorobenzene backbone is a critical first step in the synthesis of the target molecule. This can be achieved through various halogenation strategies, primarily focusing on regioselective approaches and halogen exchange reactions.
Regioselective Halogenation Approaches
Direct chlorination of benzene (B151609) or less-chlorinated benzenes is a common method for producing polychlorinated benzenes. However, achieving high selectivity for pentachlorobenzene can be challenging due to the formation of a mixture of isomers and other chlorinated benzenes. The regioselectivity of the chlorination is highly dependent on the catalyst, reaction conditions, and the starting material.
Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), are typically employed as catalysts to polarize the chlorine molecule, generating a more potent electrophile for aromatic substitution. The reaction proceeds through a stepwise electrophilic aromatic substitution mechanism.
For instance, the chlorination of 1,2,4-trichlorobenzene (B33124) can lead to the formation of tetrachlorobenzenes, which can be further chlorinated to yield pentachlorobenzene. Controlling the stoichiometry of the chlorinating agent and the reaction time is crucial to maximize the yield of the desired pentachlorinated product.
Another potential regioselective route is the Sandmeyer reaction, which allows for the introduction of a chlorine atom at a specific position on the benzene ring. wikipedia.orglscollege.ac.in This reaction involves the diazotization of a pentachloroaniline (B41903) precursor with nitrous acid to form a diazonium salt, which is then treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom. wikipedia.orglscollege.ac.innih.gov This method offers excellent regiocontrol, provided the corresponding pentachloroaniline is accessible.
| Method | Description | Key Parameters | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Chlorination | Electrophilic aromatic substitution using a chlorinating agent and a Lewis acid catalyst. | Catalyst type (e.g., FeCl₃, AlCl₃), temperature, reaction time, stoichiometry. | Cost-effective, uses readily available starting materials. | Often produces a mixture of isomers and over-chlorinated products, requiring purification. |
| Sandmeyer Reaction | Conversion of a primary aromatic amine to a diazonium salt, followed by displacement with a chloride ion using a copper(I) catalyst. wikipedia.orglscollege.ac.in | Temperature control during diazotization, purity of the diazonium salt, catalyst concentration. | High regioselectivity. | Requires the synthesis of the corresponding pentachloroaniline precursor. |
Halogen Exchange Reactions on Substituted Benzene Derivatives
Halogen exchange reactions, particularly the replacement of other halogens with chlorine, can also be a viable strategy for synthesizing pentachlorobenzene. While more commonly employed for fluorination (the Halex process), under specific conditions, chlorine can displace other halogens. These reactions are typically equilibrium-driven, and the conditions must be carefully controlled to favor the formation of the desired product.
For example, starting with a hexabromobenzene, a series of halogen exchange reactions could theoretically lead to pentachlorobenzene, although this is a less common approach. The reaction conditions would likely involve high temperatures and a source of chloride ions.
Introduction of the Chloromethylthio Moiety
Once the pentachlorobenzene core is obtained, the next critical step is the introduction of the chloromethylthio group (-SCH₂Cl). This is typically a two-step process involving the formation of a thioether and subsequent chlorination of the methyl group.
Nucleophilic Thiolation of Halogenated Benzenes
The introduction of a sulfur-containing group onto the pentachlorobenzene ring can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orglibretexts.org Due to the presence of five electron-withdrawing chlorine atoms, the pentachlorobenzene ring is highly activated towards nucleophilic attack.
A common approach involves the reaction of pentachlorobenzene with a suitable sulfur nucleophile. To form the precursor to the chloromethylthio group, a methanethiolate (B1210775) source, such as sodium thiomethoxide (NaSMe), can be used. The reaction would proceed via the addition-elimination mechanism characteristic of SNAr reactions. libretexts.orglibretexts.org
The reaction conditions for such a substitution on a highly chlorinated benzene would typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and elevated temperatures to facilitate the reaction. The product of this reaction would be methyl pentachlorophenyl sulfide (B99878) (also known as pentachlorothioanisole). sigmaaldrich.comnist.govnih.gov
| Step | Reaction Type | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Thiolation | Nucleophilic Aromatic Substitution (SNAr) libretexts.orglibretexts.org | Pentachlorobenzene, Sodium thiomethoxide (NaSMe) | Methyl pentachlorophenyl sulfide sigmaaldrich.comnist.govnih.gov |
| 2. Chloromethylation | Radical-Mediated Chlorination | Methyl pentachlorophenyl sulfide, N-Chlorosuccinimide (NCS), Radical initiator (e.g., AIBN or benzoyl peroxide) | Pentachloro[(chloromethyl)thio]benzene |
Radical-Mediated Chloromethylation of Thioethers
The final step in forming the desired chloromethylthio moiety is the chlorination of the methyl group of the pentachlorothioanisole (B41897) intermediate. This transformation is typically achieved through a free radical halogenation reaction.
Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used for the selective chlorination of benzylic or activated C-H bonds. google.com The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the methyl group of the thioether, forming a resonance-stabilized radical. This radical then reacts with NCS to form the chlorinated product and a succinimidyl radical, which continues the chain reaction.
The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or benzene, under reflux or with photochemical initiation.
Multi-step Synthetic Sequences and Process Optimization
The choice of the synthetic route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For example, if pentachloroaniline is readily available, the Sandmeyer route for the formation of the pentachlorobenzene core might be preferred due to its high regioselectivity. wikipedia.orglscollege.ac.in
Process optimization would involve a systematic study of the reaction parameters for each step. For the nucleophilic thiolation, this would include screening different solvents, bases (if applicable), reaction temperatures, and reaction times to maximize the yield of the methyl pentachlorophenyl sulfide intermediate while minimizing side reactions. researchgate.net
For the radical chloromethylation step, optimization would focus on the choice of the chlorinating agent and radical initiator, their stoichiometry, the reaction temperature, and the method of initiation (thermal or photochemical) to achieve selective monochlorination of the methyl group without affecting the aromatic ring.
Application of Transition Metal Catalysis in C-S and C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-S and C-C bonds, offering significant advantages over traditional methods that often require harsh reaction conditions. nih.gov The application of these methodologies to the synthesis of highly chlorinated aromatic thioethers like this compound requires careful selection of catalysts and reaction conditions to achieve high efficiency and selectivity.
The formation of the core aryl thioether linkage in this compound can be envisioned through the coupling of a pentachlorinated aromatic precursor with a chloromethylthiol equivalent. Palladium and copper-based catalytic systems are prominent in C-S bond formation. rsc.orgnih.gov For instance, a palladium-catalyzed coupling of pentachlorobenzene with a suitable chloromethylthiolating agent could be a viable route. The choice of ligand is crucial in such reactions to prevent catalyst deactivation and promote the desired reductive elimination step.
| Catalyst System | Ligand | Reactants | Product | Reference |
| Pd(OAc)₂ | BINAP | Aryl triflate, Thiol | Aryl thioether | researchgate.net |
| CuI | Neocuproine | Aryl iodide, Thiol | Aryl thioether | researchgate.net |
Further functionalization of the this compound scaffold can be achieved through transition metal-catalyzed C-C bond formation. The pentachlorophenyl ring, being electron-deficient, is a suitable substrate for certain cross-coupling reactions. For instance, a Suzuki or Stille coupling could be employed to introduce alkyl or aryl substituents, provided a suitable leaving group (e.g., a triflate) is present on the aromatic ring. However, the steric hindrance and electronic effects of the five chlorine atoms would necessitate highly active catalyst systems.
Challenges in the application of transition metal catalysis to molecules like this compound include the potential for side reactions involving the chloromethyl group and the strong coordinating ability of the sulfur atom, which can inhibit the catalyst. researchgate.net Overcoming these challenges is a key area of ongoing research.
Chemo- and Regioselective Synthesis of Advanced Derivatives
The synthesis of advanced derivatives of this compound requires precise control over chemoselectivity and regioselectivity. The molecule possesses three distinct reactive sites: the pentachlorophenyl ring, the thioether linkage, and the chloromethyl group. Selective modification of one site without affecting the others is a significant synthetic challenge.
Chemoselectivity:
The chloromethyl group is a versatile handle for introducing a wide range of functionalities. Nucleophilic substitution of the chloride is a primary pathway for derivatization. By carefully selecting the nucleophile and reaction conditions, a diverse array of derivatives can be accessed. For example, reaction with amines, alcohols, or other thiols would yield the corresponding substituted methylthiobenzenes.
The thioether linkage can potentially be oxidized to the corresponding sulfoxide or sulfone, which would significantly alter the electronic properties and biological activity of the molecule. Selective oxidation would require the use of mild and specific oxidizing agents to avoid unwanted reactions at other positions.
Regioselectivity:
While the pentachlorophenyl ring is fully substituted, derivatization could be envisioned by first reducing the number of chlorine atoms, followed by regioselective functionalization. This would be a multi-step process requiring careful control of reduction and subsequent substitution reactions.
The development of chemo- and regioselective methods is crucial for building a library of advanced derivatives of this compound for further investigation. Metal-catalyst-free methods, for instance, can sometimes offer unique selectivity profiles in the synthesis of complex heterocyclic systems and could be explored for the derivatization of this compound. rsc.org
| Reactive Site | Transformation | Reagents/Conditions | Potential Product |
| Chloromethyl group | Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, RO⁻, RS⁻) | Pentachloro[(substituted methyl)thio]benzene |
| Thioether linkage | Oxidation | Mild oxidizing agent (e.g., m-CPBA) | Pentachloro[(chloromethyl)sulfinyl]benzene or Pentachloro[(chloromethyl)sulfonyl]benzene |
| Pentachlorophenyl ring | Reductive Dechlorination | H₂, Pd/C | Polychloro[(chloromethyl)thio]benzene |
The strategic application of both transition metal-catalyzed reactions and selective functionalization techniques will be paramount in unlocking the full potential of this compound as a scaffold for new chemical entities.
Reaction Mechanisms and Chemical Transformations
Reactivity of the Chloromethyl Group
The carbon atom of the chloromethyl group is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The primary mechanisms for this are the SN1 and SN2 pathways.
SN2 Reactions: The SN2 (Substitution Nucleophilic Bimolecular) mechanism is the most probable pathway for this compound. This is a single-step process where a nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. Sulfur-containing nucleophiles, known as thiolates, are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. masterorganicchemistry.comyoutube.com The reaction of the chloromethyl group with various nucleophiles would proceed via this pathway. For instance, thioethers can be synthesized by the reaction of thiolates with alkyl halides in a process analogous to the Williamson ether synthesis. masterorganicchemistry.com The sulfur atom adjacent to the chloromethyl group can influence the reaction rate. The general SN2 reactivity of chloromethyl thioethers makes them useful synthetic intermediates. acsgcipr.orgacs.org
SN1 Reactions: The SN1 (Substitution Nucleophilic Unimolecular) pathway involves the formation of a carbocation intermediate. This mechanism is generally disfavored for primary halides like the chloromethyl group due to the high instability of the resulting primary carbocation. Therefore, Pentachloro[(chloromethyl)thio]benzene is unlikely to react through an SN1 mechanism under typical conditions.
SNAr Reactions: The SNAr (Substitution Nucleophilic Aromatic) mechanism does not occur at the chloromethyl group. Instead, it is a pathway for substitution on the aromatic ring itself and is discussed in section 4.2.
| Reaction Type | Feasibility for Chloromethyl Group | Key Characteristics |
| SN2 | High | One-step concerted mechanism; favored by strong nucleophiles; results in inversion of stereochemistry. |
| SN1 | Low | Two-step mechanism via a carbocation intermediate; disfavored for primary halides. |
| SNAr | Not Applicable | Occurs on the aromatic ring, not the alkyl halide group. |
The bonds within the [(chloromethyl)thio] moiety can undergo homolytic cleavage under specific conditions, such as electroreduction or photolysis, to form radical intermediates. Mechanistic studies on analogous aryl alkyl thioethers have shown that single-electron reduction can lead to the formation of radical intermediates. chemrxiv.org This process would involve the cleavage of the C(sp³)–S bond, which is energetically preferred over the cleavage of the C(sp²)–S bond. chemrxiv.org
For this compound, this would result in the formation of a chloromethyl radical (•CH₂Cl) and a pentachlorophenylthiolate anion (C₆Cl₅S⁻). chemrxiv.org These radical species are highly reactive and can participate in subsequent bond-forming reactions.
Elimination reactions, such as dehydrochlorination, typically require a hydrogen atom on the carbon adjacent to the one bearing the leaving group (β-elimination). Since the chloromethyl group has no β-hydrogens, standard E1 and E2 elimination pathways are not possible. However, under the influence of a very strong base, an α-elimination could potentially occur, leading to the formation of a carbene, though this is a less common reaction pathway. Additionally, some complex base-promoted dehydrochlorinations have been observed in other systems containing a chloromethyl group, proceeding through mechanisms like E1cB. nih.gov
Reactivity of the Pentachlorinated Aromatic System
The benzene (B151609) ring in this compound is substituted with five chlorine atoms and a [(chloromethyl)thio] group. This substitution pattern profoundly affects its reactivity.
Substituents on an aromatic ring influence its susceptibility to electrophilic attack by modulating the electron density of the ring. This is governed by a combination of inductive and resonance effects. msu.edulibretexts.org
Inductive Effect: Chlorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bond (inductive effect). This effect strongly deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. msu.edulibretexts.org
Resonance Effect: The chlorine atoms possess lone pairs of electrons that can be donated to the aromatic ring through p-π conjugation (resonance effect). This effect increases electron density at the ortho and para positions. libretexts.org
In the case of halogens, the strong deactivating inductive effect outweighs the weaker activating resonance effect. libretexts.org Therefore, the five chlorine atoms render the aromatic ring in this compound highly deactivated towards electrophilic aromatic substitution. atamanchemicals.comchemicalbook.com
Conversely, for nucleophilic aromatic substitution (SNAr), electron-withdrawing groups activate the ring. They do so by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgyoutube.comyoutube.com Consequently, the five chlorine atoms make the aromatic ring highly susceptible to attack by strong nucleophiles.
| Effect | Influence on Electrophilic Substitution (SEAr) | Influence on Nucleophilic Substitution (SNAr) |
| Inductive Withdrawal | Strong Deactivation | Strong Activation |
| Resonance Donation | Weak Activation (Ortho, Para) | Weak Deactivation |
| Overall Effect of 5 Cl Atoms | Highly Deactivated | Highly Activated |
Electrophilic aromatic substitution (SEAr) involves an electrophile attacking the electron-rich aromatic ring. wikipedia.org Key examples of SEAr reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Due to the powerful deactivating effect of the five chlorine substituents, the aromatic ring of this compound is extremely unreactive towards electrophiles. atamanchemicals.comchemicalbook.com Performing reactions like nitration (using HNO₃/H₂SO₄), sulfonation (using SO₃/H₂SO₄), or Friedel-Crafts reactions would require exceptionally harsh conditions and are generally considered not practical for this compound. youtube.com The parent compound, pentachlorobenzene (B41901), is itself described as relatively unreactive. atamanchemicals.comchemicalbook.comnoaa.gov If a reaction were to be forced, substitution would occur at the only available position, the hydrogen-bearing carbon atom.
Nucleophilic Aromatic Substitution with Retention or Rearrangement
Nucleophilic aromatic substitution (SNAr) on the pentachlorophenyl ring of this compound is anticipated to be a challenging transformation. The presence of five electron-withdrawing chlorine atoms should, in principle, activate the ring towards nucleophilic attack. However, the steric hindrance imposed by these bulky substituents would significantly impede the approach of a nucleophile.
The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is crucial for the reaction to occur. The electron-withdrawing nature of the chlorine atoms would help to delocalize the negative charge of the Meisenheimer complex.
Retention of Substitution Pattern: In a typical SNAr reaction, the incoming nucleophile replaces a leaving group at the same position. For this compound, a nucleophile would likely attack one of the carbon atoms bearing a chlorine atom, leading to the displacement of a chloride ion and the formation of a new bond with the nucleophile, thus retaining the original substitution pattern.
Potential for Rearrangement: While less common in SNAr reactions, rearrangements are not entirely inconceivable, especially under harsh reaction conditions or with specific nucleophiles. The high degree of chlorination could potentially lead to complex reaction pathways, although specific rearrangement mechanisms for this compound have not been documented.
Advanced Mechanistic Investigations (e.g., Kinetic Isotope Effects, Hammett Plots)
To elucidate the precise mechanism of any potential reaction involving this compound, advanced mechanistic studies would be indispensable.
Kinetic Isotope Effects (KIEs): KIE studies, involving the replacement of an atom with its heavier isotope (e.g., 12C with 13C, or 35Cl with 37Cl), can provide valuable insights into the rate-determining step of a reaction. For a hypothetical SNAr reaction, a significant chlorine KIE would suggest that the cleavage of the carbon-chlorine bond is involved in or before the rate-determining step.
Hammett Plots: Hammett plots are used to study the effect of substituents on the reaction rates of aromatic compounds. By correlating the logarithm of the reaction rate constant with a substituent constant (σ), information about the electronic effects in the transition state can be obtained. To construct a Hammett plot for a reaction of a derivative of this compound, a series of analogous compounds with different substituents on the phenyl ring would need to be synthesized and their reaction rates measured. The slope of the Hammett plot (the reaction constant, ρ) would indicate the sensitivity of the reaction to electronic effects. A positive ρ value would suggest that the reaction is favored by electron-withdrawing groups, which is expected for nucleophilic aromatic substitution.
Due to the lack of experimental data, no such studies have been reported for this compound.
Derivatization Pathways and Functional Group Interconversions
The [(chloromethyl)thio] group in this compound offers a potential site for derivatization. The chlorine atom on the methyl group is susceptible to nucleophilic substitution, which could serve as a handle for introducing various functional groups.
Nucleophilic Substitution at the Chloromethyl Group: This would likely follow an SN2 mechanism, where a nucleophile displaces the chloride ion. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially be used to generate a range of derivatives.
Oxidation of the Sulfide (B99878): The sulfur atom in the thioether linkage could be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. This transformation would significantly alter the electronic properties and reactivity of the molecule.
Table of Potential Derivatization Reactions:
| Reactant | Reagent | Potential Product | Reaction Type |
| This compound | R-NH₂ (Amine) | Pentachloro[(aminomethyl)thio]benzene derivative | Nucleophilic Substitution (SN2) |
| This compound | R-O⁻ (Alkoxide) | Pentachloro[(alkoxymethyl)thio]benzene derivative | Nucleophilic Substitution (SN2) |
| This compound | R-S⁻ (Thiolate) | Pentachloro[(thiomethyl)thio]benzene derivative | Nucleophilic Substitution (SN2) |
| This compound | m-CPBA | Pentachloro[(chloromethyl)sulfinyl]benzene | Oxidation |
| This compound | H₂O₂ | Pentachloro[(chloromethyl)sulfonyl]benzene | Oxidation |
It is important to reiterate that these are hypothetical pathways based on the known reactivity of similar functional groups. The actual reactivity of this compound may be influenced by the unique combination of its structural features.
Advanced Spectroscopic and Analytical Research Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Pentachloro[(chloromethyl)thio]benzene, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to be relatively simple, dominated by a single resonance. The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and would appear as a sharp singlet. The precise chemical shift of this singlet would be influenced by the electronegativity of the adjacent chlorine atom and the sulfur atom, as well as the deshielding effects of the pentachlorophenyl ring. It is expected to appear in the region of 4.5-5.5 ppm.
The ¹³C NMR spectrum would provide more detailed information about the carbon skeleton. Six distinct signals are anticipated: one for the chloromethyl carbon and five for the carbons of the pentachlorophenyl ring. The chemical shift of the -CH₂Cl carbon would be significantly downfield due to the attached chlorine. The five aromatic carbons would have distinct chemical shifts, influenced by the substitution pattern of the chlorine atoms and the thioether linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- | 4.5 - 5.5 | Singlet |
| -C H₂Cl | 40 - 50 | Triplet (in ¹³C DEPT) |
| Ar-C -S | 130 - 140 | Singlet |
| Ar-C -Cl | 128 - 135 | Singlet |
| Ar-C -Cl | 128 - 135 | Singlet |
| Ar-C -Cl | 128 - 135 | Singlet |
| Ar-C -Cl | 128 - 135 | Singlet |
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To confirm the structural assignments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a single cross-peak connecting the ¹H signal of the -CH₂- group to the ¹³C signal of the same carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). The protons of the -CH₂Cl group would be expected to show a correlation to the aromatic carbon attached to the sulfur atom (C-S), providing definitive evidence for the connection between the chloromethylthio group and the pentachlorophenyl ring.
Solid-State NMR Spectroscopy for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable insights into its solid-state structure. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal information about molecular packing, polymorphism, and the presence of different conformers in the crystal lattice.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This measurement, with high mass accuracy (typically to within 5 ppm), allows for the unambiguous determination of the elemental formula (C₇H₂Cl₆S). The characteristic isotopic pattern resulting from the presence of six chlorine atoms and one sulfur atom would serve as a definitive signature for the compound.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺ | C₇H₂³⁵Cl₅³⁷Cl³²S | 327.8008 |
| [M+2]⁺ | C₇H₂³⁵Cl₄³⁷Cl₂³²S | 329.7979 |
Note: The full isotopic pattern would be more complex due to the multiple chlorine atoms.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides a roadmap of the molecule's structure.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of the chloromethyl radical (•CH₂Cl): This would result in the formation of a pentachlorothiophenolate cation.
Cleavage of the C-S bond: This could lead to the formation of a pentachlorophenyl cation and a chloromethylthio radical.
Sequential loss of chlorine atoms: From the molecular ion or subsequent fragment ions, the sequential loss of chlorine radicals or HCl is a common fragmentation pathway for polychlorinated compounds.
By carefully analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of both the pentachlorophenyl and chloromethylthio substructures.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a critical tool for identifying the structural features of a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds. For this compound, the spectra would be a composite of vibrations from its three main structural components.
The pentachlorophenyl ring is expected to dominate the spectra with several characteristic bands. Vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. Strong absorptions related to the carbon-chlorine (C-Cl) stretching vibrations are anticipated in the fingerprint region, generally below 800 cm⁻¹. Studies of hexachlorobenzene, a closely related compound, show prominent Raman peaks around 1523 cm⁻¹ (C=C stretching), 1229 cm⁻¹ (ring breathing), and several strong bands between 200 and 700 cm⁻¹ corresponding to various C-Cl stretching and deformation modes.
The thioether linkage (C-S-C) gives rise to characteristic stretching vibrations. Aryl sulfides typically exhibit C-S stretching absorptions in the 710-630 cm⁻¹ range. These bands are often of weak to moderate intensity in IR spectra but can be more prominent in Raman spectra.
The chloromethyl group (-CH₂Cl) introduces several additional vibrational modes. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) group are expected to appear in the 2960-2850 cm⁻¹ region. A key indicator for this group is the C-Cl stretching vibration, which typically occurs as a strong band in the 730-650 cm⁻¹ range in the IR spectrum. Methylene scissoring and wagging deformations are also expected in the 1470-1400 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.
Based on these assignments, a predicted summary of the principal vibrational bands for this compound is presented below.
Table 1: Predicted Principal IR and Raman Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2960-2850 | C-H Stretch | Chloromethyl (-CH₂) |
| ~1520 | C=C Aromatic Stretch | Pentachlorophenyl Ring |
| ~1450 | CH₂ Scissoring | Chloromethyl (-CH₂) |
| ~1310 | C-C Aromatic Stretch | Pentachlorophenyl Ring |
| ~1230 | Ring Breathing | Pentachlorophenyl Ring |
| ~710-630 | C-S Stretch | Aryl Thioether |
| ~730-650 | C-Cl Stretch | Chloromethyl (-CH₂Cl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. The absorption spectrum of this compound is primarily determined by the electronic structure of the pentachlorophenyl group, modified by the thioether linkage.
The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. acs.org The key transitions for this molecule are expected to be π→π* and n→π*.
π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other molecules with double bonds. The highly chlorinated benzene (B151609) ring is a strong chromophore (light-absorbing group). For comparison, pentachlorophenol (B1679276) in solution shows a strong absorption maximum (λₘₐₓ) around 320 nm. rsc.org
n→π Transitions:* These "forbidden" transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The sulfur atom of the thioether group possesses lone pairs of electrons, making it an auxochrome (a group that modifies the absorption of a chromophore). These transitions are typically of much lower intensity than π→π* transitions. In aryl sulfides, the interaction of sulfur's non-bonding electrons with the aromatic π-system can lead to absorption bands in the 235–300 nm range. tandfonline.com
The combination of the pentachlorophenyl chromophore and the sulfur auxochrome would likely result in at least two main absorption bands in the UV region.
Table 2: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound
| Predicted λₘₐₓ (nm) | Type of Transition | Involved Orbitals |
|---|---|---|
| ~240-270 | π→π* | Aromatic Ring π-system |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The decomposition would likely occur in stages. The C-S and C-Cl bonds in the chloromethyl group are the weakest bonds in the molecule and are expected to break first. Research on chloromethylated aromatic polymers shows that the introduction of chloromethyl groups significantly lowers thermal stability, with decomposition often initiating around 380°C due to the facile breaking of the carbon-chlorine bond. Therefore, an initial mass loss event corresponding to the cleavage of the chloromethylthio side chain is anticipated. At higher temperatures, the highly stable pentachlorophenyl ring would begin to decompose.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. As a crystalline solid, Pentachlor[(chloromethyl)thio]benzene would exhibit a sharp endothermic peak corresponding to its melting point. Without experimental data, the exact melting point is unknown, but it would be a key characteristic for purity assessment. The DSC could also reveal other thermal events, such as polymorphic transitions if the compound can exist in different crystalline forms.
Table 3: Predicted Thermal Analysis Data for this compound
| Technique | Predicted Observation | Temperature Range (°C) | Interpretation |
|---|---|---|---|
| DSC | Sharp Endotherm | Compound-specific | Melting Point (Tₘ) |
| TGA | Initial Mass Loss | ~350-450 | Decomposition of -S-CH₂Cl side chain |
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For Pentachloro[(chloromethyl)thio]benzene, a DFT approach would be the first step in any theoretical analysis.
Geometry Optimization: The initial process would involve optimizing the three-dimensional arrangement of the atoms to find the lowest energy conformation, known as the ground state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting bond lengths, bond angles, and dihedral angles would provide the most stable structure of the molecule.
Electronic Properties: Once the geometry is optimized, a wealth of electronic properties can be calculated. These include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: This would reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity towards electrophiles and nucleophiles.
Mulliken and Natural Population Analysis (NPA): These methods would be used to calculate the partial atomic charges on each atom, offering a quantitative measure of the charge distribution within the molecule.
A hypothetical data table for the optimized geometry of this compound is presented below to illustrate the type of data that would be generated.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Atom(s) | Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-Cl (aromatic) | ~1.74 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Length | S-CH2 | ~1.85 Å |
| Bond Length | CH2-Cl | ~1.79 Å |
| Bond Angle | C-S-C | ~103° |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.
NMR Spectroscopy: The chemical shifts (δ) for ¹³C and ¹H atoms, as well as spin-spin coupling constants, can be calculated. These predictions are highly sensitive to the electronic environment of the nuclei and would be compared with experimental NMR spectra for structural verification.
IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and the predicted spectrum would show characteristic peaks for the various functional groups present in this compound, such as C-Cl, C-S, and aromatic C-H vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. This calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the UV-Visible region. This information is critical for understanding the electronic transitions within the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (aromatic C-Cl) | 130-140 ppm |
| ¹³C NMR | Chemical Shift (aromatic C-S) | 125-135 ppm |
| ¹³C NMR | Chemical Shift (-CH₂Cl) | 45-55 ppm |
| IR | C-Cl stretch (aromatic) | 1000-1100 cm⁻¹ |
| IR | C-S stretch | 600-800 cm⁻¹ |
| IR | C-Cl stretch (aliphatic) | 650-750 cm⁻¹ |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule in larger systems and over time.
Conformational Analysis and Potential Energy Surfaces
The presence of the -S-CH₂Cl side chain introduces rotational flexibility to the this compound molecule. A conformational analysis would be performed by systematically rotating the dihedral angles associated with this side chain and calculating the corresponding energy. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The PES would identify the low-energy conformers (stable shapes) and the energy barriers for rotation between them.
Intermolecular Interactions and Crystal Packing Prediction
Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties.
Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding (C-Cl···Cl-C or C-Cl···S), would be investigated. These interactions dictate how the molecules will arrange themselves in a condensed phase.
Crystal Packing Prediction: Using the information about the stable conformers and their intermolecular interactions, computational algorithms can be employed to predict the most likely crystal structures. These methods search for the most energetically favorable packing arrangements of the molecules in a three-dimensional lattice. The predicted crystal structures would provide information on the unit cell parameters, space group, and density of the solid material.
Reaction Mechanism Elucidation through Transition State Calculations
The study of reaction mechanisms at a molecular level is a fundamental application of computational chemistry. For a compound like this compound, theoretical calculations would be employed to map out the potential energy surface of its reactions. This process involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
Transition state theory is a cornerstone of this analysis. By locating the transition state—a first-order saddle point on the potential energy surface—researchers can calculate the activation energy of a reaction. This provides critical insights into the reaction kinetics and the feasibility of a proposed mechanism. Methods such as Density Functional Theory (DFT) are commonly used to perform these calculations, offering a balance between computational cost and accuracy. For instance, a hypothetical study on the nucleophilic substitution of the chloromethyl group in this compound would involve calculating the energy barrier for the approach of a nucleophile and the departure of the chloride ion. However, specific transition state calculations and elucidated reaction mechanisms for this compound are not documented in current literature.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior (excluding hazardous properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models are built on the principle that the structure of a molecule, encoded by molecular descriptors, dictates its properties. nih.gov
For this compound, a QSPR study could predict a range of chemical behaviors, such as solubility, boiling point, or chromatographic retention times. The process would involve:
Dataset compilation: Gathering a set of compounds with known properties that are structurally related to the target molecule.
Descriptor calculation: Using software to calculate a wide array of molecular descriptors (e.g., topological, electronic, quantum-chemical) for each compound in the dataset.
Model development: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the property of interest.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
While the methodology for creating such QSPR models is well-established, no specific studies have been published that apply this approach to predict the non-hazardous chemical properties of this compound.
Development of Predictive Models for Synthetic Accessibility and Reactivity
The development of computational models to predict synthetic accessibility and reactivity is a growing field in cheminformatics, aiming to streamline the process of chemical synthesis. These models can help chemists prioritize synthetic targets and design more efficient reaction pathways.
Synthetic Accessibility is often evaluated using scoring functions that consider factors like molecular complexity, the presence of rare structural motifs, and the estimated number of synthetic steps. chemrevlett.com Machine learning models, trained on vast databases of known reactions, can also provide a "synthesizability" score. For this compound, such a model would analyze its structure—a pentachlorinated benzene (B151609) ring attached to a chloromethyl thioether group—and compare its features to those of molecules with known synthetic routes.
Reactivity Models can be developed using quantum chemical calculations or machine learning. Quantum-based models might calculate parameters like frontier molecular orbital energies (HOMO-LUMO gap) or atomic charges to predict sites of electrophilic or nucleophilic attack. Machine learning models can learn complex relationships between structure and reaction outcomes from large datasets of experimental results, potentially predicting the yield of a reaction under specific conditions. chemrxiv.org
Despite the availability of these powerful predictive tools, their specific application to model the synthetic accessibility and reactivity of this compound has not been reported in the scientific literature.
Environmental Transformation Pathways
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments
There is currently no specific information available in peer-reviewed scientific literature regarding the photochemical degradation of Pentachloro[(chloromethyl)thio]benzene in either aquatic or atmospheric environments. While chlorobenzene (B131634) compounds are generally known to undergo photodegradation, the specific mechanisms, reaction rates, and resulting byproducts for this particular compound have not been documented.
Hydrolytic and Solvolytic Transformation Pathways
Specific studies detailing the hydrolytic and solvolytic transformation pathways of this compound are not available. However, research on the solvolysis of a related class of compounds, (arylthio)methyl chlorides, suggests that the rate of reaction is influenced by the solvent's ionizing power and nucleophilicity. nih.gov This implies that in hydroxylic solvents, this compound could potentially undergo nucleophilic substitution at the chloromethyl group, but specific rates and products for this compound are unknown.
Biotic Degradation Processes by Microorganisms (e.g., Dechlorination, Metabolism of Thioether Linkage)
There is no published research specifically investigating the biotic degradation of this compound by microorganisms. Studies on other chlorinated aromatic compounds have shown that microorganisms can perform dechlorination and cleavage of benzene (B151609) rings under certain conditions. nih.govnih.gov For instance, various bacteria are known to be involved in the dechlorination of chlorobenzenes and chlorophenols. nih.govlsu.eduepa.gov However, the susceptibility of the pentachlorophenyl and the (chloromethyl)thioether moieties of this compound to microbial attack, and the specific enzymes or pathways that might be involved, have not been studied.
Sorption and Desorption Dynamics in Environmental Matrices
Specific experimental data on the sorption and desorption of this compound in environmental matrices such as soil and sediment are not available. The sorption behavior of chlorinated compounds is often related to their hydrophobicity and the organic carbon content of the matrix. For example, studies on pentachlorophenol (B1679276) have detailed its sorption mechanisms. nih.gov However, the presence of the (chloromethyl)thioether group would alter the physicochemical properties of the molecule, meaning that data from other pentachlorinated compounds cannot be directly extrapolated.
Transport and Distribution Mechanisms in Various Environmental Compartments
Information regarding the transport and distribution of this compound among different environmental compartments (air, water, soil, biota) is not documented in the scientific literature. Understanding a compound's potential for long-range transport and its partitioning behavior is essential for a complete environmental fate assessment, but this information is currently lacking for this specific chemical.
Kinetic Studies of Environmental Fate Processes
Due to the absence of studies on its degradation, transformation, and transport, there are no kinetic data available for the environmental fate processes of this compound. This includes half-life in various environmental compartments and rates of degradation under different conditions.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Organic Synthesis
The reactivity of the chloromethyl group is a key feature of Pentachloro[(chloromethyl)thio]benzene, making it a potentially valuable building block in organic synthesis. This group can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For instance, reaction with amines, alcohols, and thiols would lead to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility allows for the construction of more complex molecules from this pentachlorinated starting material.
The pentachlorophenyl moiety provides a sterically hindered and electron-deficient aromatic core. This can influence the reactivity of the molecule and the properties of its derivatives. The high degree of chlorination makes the aromatic ring resistant to electrophilic substitution but potentially susceptible to nucleophilic aromatic substitution under specific conditions.
Precursor for Specialty Chemicals and Fine Chemical Intermediates
As a functionalized polychlorinated aromatic compound, this compound could serve as a precursor for various specialty chemicals and fine chemical intermediates. The introduction of different functionalities via the chloromethyl group could lead to the synthesis of compounds with specific desired properties.
For example, substitution of the chlorine atom could yield intermediates for agrochemicals, dyes, or other performance chemicals where a heavily chlorinated aromatic core is beneficial. The thioether linkage itself can be a target for chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the range of accessible derivatives.
Application in the Development of Functional Organic Materials (e.g., Polymers, Liquid Crystals)
The rigid and bulky nature of the pentachlorophenyl group, combined with the potential for chemical modification, suggests that derivatives of this compound could find applications in materials science.
In the field of polymers, this compound could be used as a monomer or a modifying agent. For instance, if the chloromethyl group is converted to a polymerizable group (e.g., a vinyl or acrylic group), it could be incorporated into polymer chains. The high chlorine content would be expected to impart properties such as flame retardancy and chemical resistance to the resulting polymer.
The rod-like shape and anisotropic polarizability of molecules containing the pentachlorophenyl group are features often associated with liquid crystalline behavior. By attaching appropriate mesogenic units to the this compound core, it might be possible to design and synthesize novel liquid crystalline materials.
Derivatization for Non-Biological Catalysts or Ligands in Chemical Reactions
The ability to introduce various functional groups onto the this compound scaffold opens up possibilities for its use in catalysis. By introducing coordinating groups (e.g., phosphines, amines, or pyridyls) through substitution of the chloromethyl group, it could be converted into a ligand for transition metal catalysts.
The sterically demanding and electron-withdrawing nature of the pentachlorophenyl group could have a significant impact on the electronic and steric environment of the metal center. This could, in turn, influence the activity, selectivity, and stability of the catalyst in various chemical reactions.
Design of Novel Scaffolds for Structure-Activity Relationship Studies (excluding pharmacological or toxicological contexts)
In the context of non-biological structure-activity relationship (SAR) studies, this compound provides a unique and rigid scaffold. By systematically modifying the molecule at the chloromethyl position and studying the impact of these changes on a specific physical or chemical property, one could gain insights into the relationship between molecular structure and function.
Research Gaps, Challenges, and Future Directions
Exploration of Novel, More Sustainable Synthetic Routes
The synthesis of polychlorinated and sulfur-containing aromatic compounds traditionally relies on methods that can be harsh and environmentally taxing. While specific sustainable synthetic routes for Pentachloro[(chloromethyl)thio]benzene have not been documented, the broader field of organic synthesis offers promising avenues for future exploration.
Current synthetic strategies for analogous compounds often involve multi-step processes with potentially hazardous reagents. Future research should prioritize the development of greener alternatives. This could include the investigation of metal-free carbon-sulfur bond formation methodologies, which would mitigate the environmental impact associated with residual metal catalysts. researchgate.net Photocatalysis, a rapidly advancing field, presents another sustainable approach, often allowing for reactions to proceed under mild conditions with high regioselectivity. rsc.org The application of such modern synthetic techniques to a molecule like this compound could lead to more efficient and environmentally benign production methods.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Traditional Halogenation & Thioetherification | Established methodologies | Optimization of reaction conditions to improve yield and reduce byproducts. |
| Metal-Free C-S Bond Formation | Avoids toxic metal catalysts, environmentally benign. researchgate.net | Development of novel catalysts and reaction conditions suitable for polychlorinated substrates. |
| Photocatalysis | Mild reaction conditions, high regioselectivity. rsc.org | Identification of suitable photosensitizers and light sources for the specific bond formations required. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Design and optimization of a continuous flow process for the synthesis of the target molecule. |
Deeper Mechanistic Understanding of Complex Reactions
The reactivity of this compound is anticipated to be complex due to the presence of multiple reactive sites. The chloromethyl group is susceptible to nucleophilic substitution, while the pentachlorophenyl ring can undergo nucleophilic aromatic substitution (SNAr) reactions, albeit under forcing conditions. A detailed mechanistic understanding of these reactions is crucial for controlling reaction outcomes and designing novel applications.
Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways. Kinetic studies can provide valuable data on reaction rates and the influence of various parameters. frontiersin.org Computational modeling, including density functional theory (DFT) calculations, can offer insights into transition states and reaction intermediates, helping to rationalize observed reactivity and predict the feasibility of new transformations. nih.gov Understanding the interplay between the electron-withdrawing nature of the pentachlorophenyl ring and the reactivity of the chloromethylthio group will be a key area of investigation.
Development of Targeted Environmental Remediation Strategies (non-toxicological)
The persistence of chlorinated aromatic compounds in the environment is a significant concern. worldscientific.comeurochlor.org While the environmental fate of this compound is unknown, its structure suggests it may be recalcitrant to natural degradation processes. Therefore, the development of effective remediation strategies is a critical area for future research.
Non-toxicological remediation approaches focus on the chemical degradation of the compound into less harmful substances. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, have shown promise for the degradation of other chlorinated organic pollutants. nih.govnih.gov Bioremediation, utilizing microorganisms that can break down chlorinated compounds, offers another potential avenue, although the high degree of chlorination in this molecule may pose a challenge for microbial enzymes. eurochlor.org Research in this area should focus on identifying effective AOPs and screening for microbial strains or consortia capable of degrading this specific compound.
| Remediation Strategy | Mechanism | Potential Challenges |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to break down the molecule. nih.gov | Potential for formation of toxic byproducts; optimization of reaction conditions. |
| Bioremediation | Utilization of microorganisms to metabolize the compound. eurochlor.org | High level of chlorination may inhibit microbial degradation; identification of suitable microbes. |
| Reductive Dechlorination | Removal of chlorine atoms under reducing conditions. nih.gov | Requires specific electron donors and catalysts; may not lead to complete degradation. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction
Expanding Applications in Emerging Fields of Chemistry and Materials Science
While no specific applications for this compound have been reported, its unique structure suggests potential uses in several emerging fields. The high chlorine content could impart flame-retardant properties, making it a candidate for inclusion in advanced polymers and composites. The thioether linkage is a common feature in high refractive index polymers, suggesting potential applications in optical materials. mdpi.com
The reactive chloromethyl group could also serve as a handle for further functionalization, allowing for the synthesis of a variety of derivatives with tailored properties. rsc.orgresearchgate.net For example, it could be used to attach this polychlorinated moiety to other molecules to create new materials with unique electronic or photophysical properties. Future research should focus on exploring these potential applications through systematic derivatization and characterization of the resulting materials.
Q & A
Q. What are the key physicochemical properties of pentachloro[(chloromethyl)thio]benzene, and how do they influence experimental design in environmental fate studies?
Methodological Answer: Critical properties include solubility, vapor pressure, octanol-water partition coefficient (log Kow), and stability under varying pH/temperature. These parameters dictate environmental partitioning (e.g., bioaccumulation potential) and guide experimental setups for degradation studies. For example:
- Log Kow : Use shake-flask or HPLC methods to assess hydrophobicity, which correlates with bioaccumulation risks .
- Hydrolysis studies : Design buffer systems (pH 4–9) at 25°C and 50°C to simulate environmental conditions, with GC-MS monitoring .
- Photodegradation : Employ xenon-arc lamps to mimic sunlight, coupled with LC-TOF for metabolite identification .
Q. How can researchers reliably detect and quantify this compound in complex matrices (e.g., soil, biological samples)?
Methodological Answer:
- Extraction : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) for soil, validated via spike-recovery tests (85–110% recovery) .
- Cleanup : Pass extracts through Florisil columns to remove interferents .
- Quantification : Employ GC-ECD or GC-MS (SIM mode) with surrogate standards (e.g., decachlorobiphenyl) to correct matrix effects .
- Quality Control : Include blanks, duplicates, and certified reference materials (CRMs) to ensure precision (±15% RSD) .
Q. What are the established toxicological endpoints for this compound, and how should acute vs. chronic exposure studies be designed?
Methodological Answer:
- Acute Toxicity : Follow OECD Guideline 423 (oral LD50 in rodents) with dose ranges of 50–2000 mg/kg, monitoring mortality, organ weight, and histopathology over 14 days .
- Chronic Toxicity : Design 90-day rodent studies (OECD 408) with dietary exposure (0.1–100 ppm), focusing on hepatic enzyme induction (e.g., CYP450), hematological changes, and neurobehavioral effects .
- Data Interpretation : Use benchmark dose (BMD) modeling to derive reference doses (RfDs) .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved?
Methodological Answer: Discrepancies in half-life (t1/2) values may arise from matrix effects or analytical limitations. To address this:
- Comparative Studies : Replicate experiments across labs using standardized OECD 307 (soil degradation) and OECD 309 (water-sediment) protocols .
- Advanced Analytics : Apply non-target screening (LC-HRMS) to identify unknown transformation products that may interfere with parent compound quantification .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Web of Science, PubMed) and apply random-effects models to estimate weighted mean t1/2.
Q. What mechanistic approaches are recommended to elucidate the compound’s toxicity pathways?
Methodological Answer:
- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) in in vitro models (e.g., HepG2 cells) to map oxidative stress and mitochondrial dysfunction pathways .
- Receptor Binding Assays : Use surface plasmon resonance (SPR) to test affinity for nuclear receptors (e.g., AhR, PPARγ) .
- Computational Modeling : Apply QSAR tools like TEST (Toxicity Estimation Software Tool) to predict endocrine disruption potential .
Q. How can synthetic routes for this compound be optimized to reduce hazardous byproducts?
Methodological Answer:
- Green Chemistry : Replace chlorinated solvents (e.g., CCl4) with ionic liquids to minimize waste .
- Catalytic Optimization : Screen Pd/C or CuCl2 catalysts for selective thioether formation, monitored via <sup>13</sup>C NMR .
- Byproduct Mitigation : Use inline FTIR to detect intermediates (e.g., polychlorinated dibenzothiophenes) and adjust reaction stoichiometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioaccumulation factors (BAFs) for this compound?
Methodological Answer:
- Source Validation : Cross-check data against ATSDR or EPA guidelines .
- Trophic Magnification Studies : Conduct controlled aquatic mesocosm experiments with algae, daphnia, and fish to measure BAFs across food chains .
- Model Reconciliation : Compare empirical BAFs with predictions from Arnot-Gobas models, adjusting for lipid content and metabolic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
